molecular formula C30H28N2O2 B5119342 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile

4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile

Cat. No. B5119342
M. Wt: 448.6 g/mol
InChI Key: JBUASTNFAZMYPG-UHFFFAOYSA-N
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Description

4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research for its ability to block the effects of adenosine, a molecule that plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

The main application of 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile in scientific research is to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine is a signaling molecule that is involved in many cellular functions, including neurotransmission, cardiovascular regulation, and immune response. The A1 receptor is one of the four subtypes of adenosine receptors, and it is widely expressed in the brain, heart, and other tissues.
4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile is a potent and selective antagonist of the A1 receptor, meaning that it can block the effects of adenosine specifically at this receptor subtype. This property of 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile has been used to study the role of A1 receptors in various processes, such as sleep regulation, pain perception, and ischemic injury. For example, 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile has been shown to increase wakefulness and reduce the duration of sleep in animal models, indicating that A1 receptors play a role in sleep regulation. In addition, 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile has been used to study the role of A1 receptors in pain perception, as adenosine has been shown to have analgesic effects.

Mechanism of Action

The mechanism of action of 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile involves its ability to block the binding of adenosine to the A1 receptor. Adenosine binds to the receptor and activates a signaling pathway that leads to various cellular responses, such as inhibition of neurotransmitter release and vasodilation. By blocking this pathway, 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile can prevent the effects of adenosine at the A1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile are related to its ability to block the A1 receptor. In the brain, A1 receptors are involved in the regulation of neurotransmitter release, and blocking these receptors with 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile can lead to increased release of neurotransmitters such as dopamine and acetylcholine. This can have various effects on behavior and cognition, such as increased wakefulness and improved cognitive performance.
In the cardiovascular system, A1 receptors are involved in the regulation of heart rate and blood pressure, and blocking these receptors with 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile can lead to increased heart rate and blood pressure. This property of 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile has been used to study the role of A1 receptors in cardiovascular regulation and ischemic injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile in lab experiments is its potency and selectivity for the A1 receptor. This allows researchers to specifically target this receptor subtype and study its effects on various processes. In addition, 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile has been extensively characterized in terms of its pharmacological properties, making it a reliable tool for scientific research.
However, there are also some limitations to using 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. In addition, 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile has been shown to have off-target effects at high concentrations, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile and adenosine A1 receptors. One direction is to study the role of A1 receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Adenosine has been shown to have neuroprotective effects, and blocking A1 receptors with 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile may have therapeutic potential in these disorders.
Another direction is to study the effects of A1 receptor blockade on cardiovascular function in various disease states, such as hypertension and heart failure. Adenosine has been shown to have cardioprotective effects, and blocking A1 receptors with 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile may have potential as a therapeutic strategy in these conditions.
Finally, there is also potential for the development of new compounds that target adenosine receptors, based on the structure of 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile. By modifying the structure of 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile, it may be possible to develop compounds with improved pharmacological properties and therapeutic potential.

Synthesis Methods

The synthesis of 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile involves several steps, starting from the reaction of 4-bromobiphenyl with magnesium to form a Grignard reagent. This reagent is then reacted with 3-dibenzylamino-1,2-propanediol to form the intermediate compound, which is further reacted with cyanogen bromide to form 4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile. The overall yield of this synthesis method is around 25%.

properties

IUPAC Name

4-[4-[3-(dibenzylamino)-2-hydroxypropoxy]phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O2/c31-19-24-11-13-27(14-12-24)28-15-17-30(18-16-28)34-23-29(33)22-32(20-25-7-3-1-4-8-25)21-26-9-5-2-6-10-26/h1-18,29,33H,20-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUASTNFAZMYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[3-(Dibenzylamino)-2-hydroxypropoxy]phenyl]benzonitrile

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